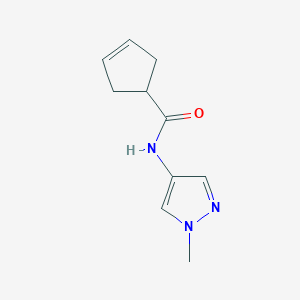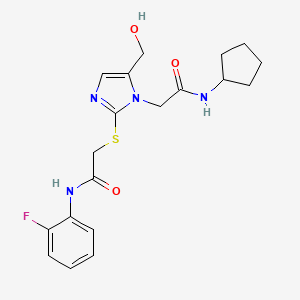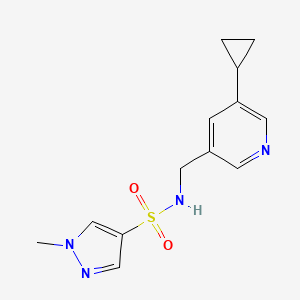![molecular formula C21H15Cl2N3O2S B2992779 1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone CAS No. 242472-23-7](/img/structure/B2992779.png)
1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone” is a complex organic molecule. It contains several functional groups including a benzyl group, a dichlorobenzyl group, a sulfanyl group, an oxadiazole ring, and a pyridinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the compound may have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the sulfanyl group might be susceptible to oxidation, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of multiple aromatic rings might increase its stability and affect its solubility .Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Applications
The design and synthesis of novel compounds structurally related to 1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have shown significant antimicrobial and antitubercular activities. For instance, a series of 2-benzylsulfanyl-nicotinic acid-based 1,3,4-oxadiazoles demonstrated promising activity against Escherichia coli and showed promising antitubercular activity compared to rifampicin (Patel et al., 2013). Additionally, novel benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial as well as antitubercular activity, with certain compounds showing good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, alongside notable antitubercular activity against M. tuberculosis H37Rv (Shingare et al., 2022).
Optical Properties
The optical properties of compounds related to 1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone have also been explored. A series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives synthesized from relevant starting materials exhibited interesting fluorescence characteristics, demonstrating potential applications in material science (Yan-qing Ge et al., 2014).
Corrosion Inhibition
Research has also delved into the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulphuric acid, indicating the compounds' effectiveness in protecting against corrosion, which is crucial for industrial applications (Ammal et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O2S/c22-16-9-8-15(18(23)11-16)13-29-21-25-24-19(28-21)17-7-4-10-26(20(17)27)12-14-5-2-1-3-6-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBWTJAFAWUOTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)





![(Z)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2992709.png)
![N-Ethyl-N-[2-oxo-2-(thian-4-ylamino)ethyl]prop-2-enamide](/img/structure/B2992711.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992713.png)

![5-(tert-butyl)-3-(4-chlorophenyl)-7-(2-methyl-1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2992715.png)
![N-(4-bromophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2992717.png)
![N-(2-(benzylthio)ethyl)-3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2992719.png)